6-Methylquinoline 1-oxide

Vue d'ensemble

Description

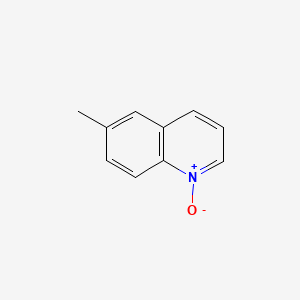

6-Methylquinoline 1-oxide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is characterized by the presence of a methyl group at the 6th position and an oxide group at the nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Methylquinoline 1-oxide can be synthesized through the oxidation of 6-methylquinoline. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst. For instance, a mixture of 6-methylquinoline and hydrogen peroxide in water, with perfluorosulfonic acid resin as a catalyst, can be subjected to ultrasonic irradiation to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using similar methods as described above. The use of microwave irradiation and other green chemistry techniques has been explored to enhance the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

6-Methylquinoline 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the oxide group back to the parent quinoline.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Metal hydrides, catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives .

Applications De Recherche Scientifique

Chemical Synthesis

Fluorescent Dyes and Probes

One of the notable applications of 6-Methylquinoline 1-oxide is in the synthesis of fluorescent halide-sensitive quinolinium dyes. These compounds have been developed for the detection of chloride ions in biological systems. The synthesis involves the reaction of 6-Methylquinoline with alkyl halides, resulting in quaternary ammonium salts that exhibit enhanced water solubility and fluorescence properties .

Table 1: Synthesis of Fluorescent Dyes from this compound

| Compound Name | Reaction Conditions | Yield (%) |

|---|---|---|

| Quaternary Ammonium Salts | Reaction with methyl bromide or iodide | Up to 80% |

| Halide-sensitive Probes | Reaction with various halides | Variable |

Case Study: Chloride-Sensitive Probes

In a study published in Analytical Biochemistry, researchers synthesized three fluorescent halide-sensitive quinolinium dyes using 6-Methylquinoline derivatives. These dyes were tested for their sensitivity to chloride ions, demonstrating significant fluorescence changes upon chloride binding, which can be utilized for biological assays .

Biological Research

Microbial Metabolism Studies

This compound has been employed in studies investigating the metabolism of quinolines by various microbial strains, particularly Pseudomonas putida. This bacterium can utilize 6-Methylquinoline as a carbon source, leading to insights into bioremediation processes and microbial degradation pathways .

Table 2: Microbial Applications of this compound

| Microorganism | Application | Findings |

|---|---|---|

| Pseudomonas putida | Carbon source for growth | Effective degradation of quinolines |

| Pseudomonas spp. | Biodegradation studies | Enhanced transformation capabilities |

Case Study: Biodegradation Research

Research published in Applied and Environmental Microbiology explored the biodegradation of 6-Methylquinoline by immobilized cell cultures of Pseudomonas spp. The study found that these cultures could rapidly transform quinolines, highlighting the potential for using such microorganisms in environmental cleanup efforts .

Environmental Science

Pollution Monitoring

The unique properties of this compound make it a candidate for monitoring environmental pollutants. Its fluorescent properties can be harnessed to develop sensors that detect specific contaminants in water sources.

Table 3: Environmental Applications

| Application Area | Description |

|---|---|

| Pollution Sensors | Development of fluorescent sensors |

| Environmental Remediation | Use in bioremediation strategies |

Mécanisme D'action

The mechanism of action of 6-methylquinoline 1-oxide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: The parent compound, known for its wide range of applications in medicinal chemistry.

Isoquinoline: A structural isomer of quinoline with similar chemical properties.

8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry

Uniqueness

6-Methylquinoline 1-oxide is unique due to the presence of both a methyl group and an oxide group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Activité Biologique

6-Methylquinoline 1-oxide is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound, characterized by a methyl group at the 6th position and an oxide group at the nitrogen atom, is part of the quinoline family, which is known for its medicinal properties. Research into this compound has indicated potential applications in antimicrobial, antiparasitic, and anticancer therapies.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various pathogens. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism of action may involve the inhibition of specific enzymes or disruption of cellular processes in microorganisms.

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive | Staphylococcus aureus | X µg/mL |

| Gram-negative | Escherichia coli | Y µg/mL |

| Fungal | Candida albicans | Z µg/mL |

(Note: Actual MIC values need to be sourced from specific studies.)

Antiparasitic Activity

Research has also highlighted the antiparasitic potential of this compound. It has shown effectiveness against protozoan parasites such as Plasmodium species, which cause malaria. The compound's ability to interfere with the metabolic pathways of these parasites makes it a candidate for further exploration in drug development.

Anticancer Properties

The anticancer activity of this compound is another area of significant interest. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and kinases involved in DNA replication and cell division.

Case Study: Anticancer Activity

In a study published in [source], researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against specific cancer types.

The biological activity of this compound can be attributed to its interaction with molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial survival and proliferation.

- DNA Interaction : It has been shown to bind to DNA, potentially disrupting replication processes in cancer cells.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to its antiparasitic and anticancer effects.

Safety and Toxicology

While exploring the biological activities of this compound, safety profiles are essential. Toxicological assessments indicate that it possesses a moderate toxicity profile, with LD50 values reported in animal studies:

- Oral LD50 in rats: approximately 800 mg/kg

- Intraperitoneal LD50 in mice: approximately 386 mg/kg

Additionally, genotoxicity studies have demonstrated mutagenic effects at certain concentrations, necessitating further investigation into its safety for therapeutic use.

Propriétés

IUPAC Name |

6-methyl-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-4-5-10-9(7-8)3-2-6-11(10)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQHPFQBRWNJBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)[N+](=CC=C2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.